molecular formula C9H9ClN2O2 B2845228 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride CAS No. 2418708-20-8

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride

Cat. No. B2845228
CAS RN: 2418708-20-8
M. Wt: 212.63
InChI Key: VFPWLFHRPROVRL-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride, also known as MPP, is an organic compound that belongs to the class of pyrrolopyridine derivatives. MPP is widely used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have been focused on the synthesis of various heterocyclic compounds using pyrrolopyridine as a core structure due to its potential applications in pharmaceuticals and materials science. For instance, Bencková and Krutošíková (1997) reported the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, highlighting the compound's utility in creating complex heterocyclic systems (Bencková & Krutošíková, 1997).

Antibacterial Activity

Pyrrolopyridine derivatives have been explored for their antibacterial properties. For example, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, discovering compounds with in vitro antibacterial activity (Toja et al., 1986).

Molecular Structure and Computational Study

The molecular structure and computational study of pyrrolopyridine derivatives have been a subject of interest for many researchers. Shen et al. (2012) conducted a detailed analysis of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, demonstrating the value of computational methods in understanding the structural properties of these compounds (Shen et al., 2012).

Advanced Glycation End Products

The role of pyrrolopyridine derivatives in the formation of advanced glycation end products (AGEs) has been explored, with Nakamura et al. (1997) identifying vesperlysines A, B, and C as major fluorescent AGEs in the hydrochloric acid hydrolysis of AGE-BSA. This research underscores the importance of these compounds in understanding the biochemical processes involving glucose and protein reactions (Nakamura et al., 1997).

Antimicrobial Agents

Al-Omar and Amr (2010) synthesized a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from pyridinedicarbonyl dichloride and L-alanine, demonstrating significant antimicrobial activity comparable to reference antibiotic drugs. This study showcases the potential of pyrrolopyridine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-5-2-7-8(11-5)3-6(4-10-7)9(12)13;/h2-4,11H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWLFHRPROVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride

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